11-Hydroxyoctadeca-2,4-dienoic acid
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Overview
Description
11-Hydroxyoctadeca-2,4-dienoic acid is a hydroxylated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position and conjugated double bonds at the 2nd and 4th positions. It is a member of the hydroxyoctadecadienoic acids (HODEs) family, which are known for their roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyoctadeca-2,4-dienoic acid typically involves the hydroxylation of linoleic acid. One common method is the enzymatic oxidation of linoleic acid using lipoxygenases, which introduces a hydroxyl group at the desired position . Another approach involves chemical synthesis, where linoleic acid undergoes hydroxylation through catalytic processes using specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological methods, utilizing microbial or enzymatic systems to achieve high yields and specificity. These methods are preferred due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form keto derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include keto derivatives, saturated fatty acids, and substituted hydroxyoctadecadienoic acids .
Scientific Research Applications
11-Hydroxyoctadeca-2,4-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Hydroxyoctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to lipid metabolism and inflammation . By binding to these receptors, it modulates the expression of genes involved in these processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyoctadeca-2,4-dienoic acid: Another hydroxylated derivative of linoleic acid with a hydroxyl group at the 9th position.
13-Hydroxyoctadeca-2,4-dienoic acid: A similar compound with a hydroxyl group at the 13th position.
Uniqueness
11-Hydroxyoctadeca-2,4-dienoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its isomers. Its specific interaction with PPARs and its role in lipid metabolism and inflammation highlight its importance in scientific research and potential therapeutic applications .
Properties
CAS No. |
105759-87-3 |
---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
11-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |
InChI Key |
VSTNOTWLKMLSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCC=CC=CC(=O)O)O |
Origin of Product |
United States |
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